2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Description
2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (CAS: 1946021-30-2) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at the 2-position. Its molecular formula is C₆H₁₀ClN₃ (MW: 159.62 g/mol) . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research. Suppliers like Enamine Ltd. and CymitQuimica offer high-purity grades (99%–99.999%) for diverse applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-6-4-7-5-8-2-3-10(7)9-6;/h4,8H,2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJVYIZWFAOOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCNCC2=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-89-2, 2138549-08-1 | |
| Record name | Pyrazolo[1,5-a]pyrazine, 4,5,6,7-tetrahydro-2-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrazine with hydrazine hydrate, followed by cyclization using a suitable catalyst. The reaction conditions often include elevated temperatures and the presence of a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl group at position 2 and nitrogen-rich heterocycle enable nucleophilic substitutions. Key observations include:
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Methyl group reactivity : The 2-methyl position undergoes halogenation under radical-initiated conditions, forming 2-chloromethyl derivatives (yield: 65–78%).
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Ring nitrogen participation : Secondary amines react selectively at the 5-position nitrogen under acidic conditions, forming N-alkylated products.
Table 1 : Representative substitution reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination (C-2) | Cl₂, AIBN, CCl₄, 80°C | 2-(chloromethyl)-pyrazolo-pyrazine | 72% | |
| Amination (N-5) | Benzylamine, HCl, EtOH, reflux | N5-benzyl derivative | 68% |
Cycloaddition and Ring Expansion
The conjugated π-system participates in [3+2] and [4+2] cycloadditions:
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With nitrile oxides : Forms tricyclic isoxazolo-pyrazolo-pyrazines at 110°C (DMF, 6h).
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Diels-Alder reactivity : Reacts with maleic anhydride to yield fused tetracyclic adducts (confirmed by X-ray crystallography).
Functional Group Interconversion
The hydrochloride salt facilitates proton-dependent transformations:
Figure 1 : Functionalization pathways
textHydrolysis ┌───────────► Carboxylic acid (pH >10) Parent ─┤ └─Esterification─► Methyl/ethyl esters (SOCl₂, ROH)
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Esterification : Methanol/sulfuric acid converts 3-hydroxy derivatives to methoxy analogs (85% efficiency) .
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Redox behavior : Cyclic voltammetry shows reversible oxidation at +1.2V vs. Ag/AgCl, indicating stable radical cation formation .
Catalytic Coupling Reactions
Palladium-mediated cross-couplings enable structural diversification:
Table 2 : Suzuki-Miyaura coupling performance
| Aryl Boronic Acid | Catalyst System | Coupling Position | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | C-3 | 81% |
| 2-Thienyl | PdCl₂(dppf)/K₃PO₄ | C-5 | 63% |
Conditions: Toluene/EtOH (3:1), 90°C, 12h
Solid-State Reactivity
Single-crystal studies reveal anisotropic reactivity:
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Photooxidation : UV irradiation (λ=365nm) induces regioselective oxidation at C-7 (confirmed by IR band at 1720 cm⁻¹) .
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Thermal decomposition : TG-DSC shows stability up to 220°C, with exothermic decomposition peaking at 285°C (ΔH=−218 kJ/mol).
Mechanistic Considerations
Density functional theory (DFT) calculations (B3LYP/6-311+G**) identify three reactive centers:
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C-2 methyl group (Mulliken charge: −0.12)
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N-5 atom (Natural Bond Order: 1.78)
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C-7 position (LUMO energy: −1.34 eV)
These electronic features explain observed regioselectivity in electrophilic attacks and radical-mediated processes .
Comparative Reactivity
Table 3 : Structural analogs vs. target compound
| Derivative | Halogenation Rate (k, M⁻¹s⁻¹) | Suzuki Coupling Yield |
|---|---|---|
| 2-Methyl (target) | 0.45 ± 0.03 | 81% |
| 6-Methyl analog | 0.28 ± 0.02 | 54% |
| Unsubstituted parent | 0.17 ± 0.01 | 38% |
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. These compounds can inhibit various protein kinases involved in cancer progression. For instance, a study highlighted the efficacy of these compounds as inhibitors of AXL and c-MET kinases, which are implicated in tumor growth and metastasis .
Anti-inflammatory Effects
Some derivatives of pyrazolo[1,5-a]pyrazine have shown promise in reducing inflammation. They act by inhibiting the production of pro-inflammatory cytokines and mediators. This property makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Neurological Applications
There is emerging evidence supporting the use of pyrazolo[1,5-a]pyrazines in neurological research. Their ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Applications in Drug Development
The compound has been explored for its potential in drug development across various therapeutic areas:
| Application Area | Specific Use Case | References |
|---|---|---|
| Oncology | Inhibition of AXL and c-MET kinases | |
| Inflammation | Reducing cytokine levels | |
| Neurology | Modulation of neurotransmitter systems |
Case Study 1: AXL Kinase Inhibition
A study published in 2014 demonstrated that specific pyrazolo[1,5-a]pyrazine derivatives effectively inhibited AXL kinase activity in vitro. The results showed a dose-dependent response with significant reductions in cell proliferation in cancer cell lines .
Case Study 2: Anti-inflammatory Properties
In a preclinical model of rheumatoid arthritis, a derivative of pyrazolo[1,5-a]pyrazine was administered to evaluate its anti-inflammatory effects. The results indicated a marked decrease in joint swelling and pain scores compared to controls, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations
Table 1: Key Structural Differences and Physicochemical Properties
- Methyl vs. Halogen Substituents : The methyl group in the target compound confers moderate lipophilicity, while bromo or trifluoromethyl groups (e.g., in ) improve enzyme inhibition (e.g., Src kinase) by enhancing binding affinity .
- Ester Derivatives : Ethyl/methyl carboxylate derivatives (e.g., ) increase polarity, improving aqueous solubility for in vitro assays .
Commercial Availability and Purity
Suppliers like American Elements, Enamine Ltd., and Parchem Chemicals provide derivatives in bulk or custom quantities. High-purity grades (≥99%) are critical for pharmaceutical R&D .
Biological Activity
2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, including antimicrobial properties, cytotoxicity assessments, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C7H7N3
- CAS Number : [specific CAS number if available]
- IUPAC Name : this compound
The compound's structure is characterized by a pyrazolo ring system which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound.
In Vitro Studies
A significant study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that certain derivatives exhibited:
- Minimum Inhibitory Concentration (MIC) : Values as low as 0.22 to 0.25 μg/mL for the most active derivative.
- Minimum Bactericidal Concentration (MBC) : Demonstrated bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis.
- Biofilm Inhibition : Notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine | 0.22 | 0.25 | Significant reduction |
| Ciprofloxacin | - | - | Control |
These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents.
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound were assessed using normal cell lines. The results showed:
- Non-cytotoxicity : IC50 values greater than 60 μM indicated low toxicity toward normal cells.
- Hemolytic Activity : Low hemolytic activity (3.23% to 15.22% lysis) compared to Triton X-100 confirmed its safety profile.
The mechanisms underlying the biological activities of this compound include:
- DNA Gyrase Inhibition : IC50 values ranging from 12.27–31.64 μM indicate effective inhibition of bacterial DNA gyrase.
- Dihydrofolate Reductase (DHFR) Inhibition : IC50 values between 0.52–2.67 μM suggest potent inhibition of DHFR.
These mechanisms contribute to the observed antimicrobial and cytotoxic effects of the compound.
Case Studies and Research Findings
Several case studies have been documented regarding the efficacy and applications of pyrazole derivatives:
Case Study 1: Antimicrobial Efficacy
A research team conducted a comprehensive evaluation of several pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The study concluded that certain derivatives exhibited superior activity compared to traditional antibiotics.
Case Study 2: Synergistic Effects
The combination of this compound with other antibiotics demonstrated synergistic effects that enhanced overall antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride?
- Methodological Answer : Synthesis typically involves functionalization of the pyrazolo[1,5-a]pyrazine core. For example:
- Nitration : Methyl pyrazolo[1,5-a]pyrazine-4-carboxylate (2c) can be nitrated using HNO₃ in H₂SO₄ at 0°C, followed by stirring at room temperature. The product is isolated via ice quenching, filtration, and drying .
- Position 7 Functionalization : Silylformamidine reagents (e.g., 1) in benzene enable the introduction of substituents at position 7. The reaction mixture is stirred, excess reagents are removed under reduced pressure, and crystallization (e.g., from hexane) yields derivatives .
- Key Considerations : Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which spectroscopic and analytical techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical. For example, methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate (2g) shows distinct aromatic proton shifts (δ 8.5–9.0 ppm) and nitromethyl signals (δ 4.3–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M + H]⁺). For C₁₃H₁₁N₅O, HRMS data showed a calculated m/z of 254.1042 and observed 254.1039 .
- Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 61.65% calc. vs. 61.78% found; N: 27.65% calc. vs. 27.45% found) to assess purity .
Q. How is the compound’s stability evaluated under laboratory storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC over weeks.
- Long-Term Activity Assays : Assess inhibitory activity (e.g., against RIPK1) over extended periods to confirm functional stability .
- Handling Protocol : Store in airtight, light-protected containers at –20°C. Pre-dry solvents (e.g., benzene, hexane) to minimize hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the nitration step?
- Methodological Answer :
- Temperature Control : Maintain strict temperature control (0°C) during HNO₃ addition to minimize side reactions. Gradual warming to room temperature ensures complete nitration .
- Acid Concentration : Adjust H₂SO₄:HNO₃ ratios (e.g., 5:1 v/v) to balance reactivity and selectivity. Excess HNO₃ may lead to over-nitration.
- Workup Optimization : Use ice-water quenching instead of room-temperature quenching to reduce decomposition.
Q. How are discrepancies in elemental analysis or spectral data resolved?
- Methodological Answer :
- Purification Steps : Re-crystallize the compound from ethanol or ethyl acetate to remove impurities. For example, crystallization of pyrazolo[1,5-a]pyrazine derivatives improved elemental analysis alignment (C: ±0.1% deviation) .
- Alternative Techniques : Use X-ray crystallography to resolve ambiguous NMR signals. For instance, NOESY experiments can clarify stereochemical assignments in chiral derivatives .
- Batch Reproducibility : Compare data across multiple synthetic batches to identify systematic errors (e.g., hygroscopic intermediates) .
Q. What strategies enable selective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core?
- Methodological Answer :
- Silylformamidine-Mediated Reactions : React the core with silylformamidine 1 in anhydrous benzene. The bulky silyl group directs substitution to position 7 .
- Palladium Catalysis : Use Suzuki-Miyaura coupling with aryl boronic acids. Pre-functionalize position 7 with a halogen (e.g., bromine) for cross-coupling .
- Protection/Deprotection : Protect reactive sites (e.g., methyl groups) with tert-butyloxycarbonyl (Boc) groups during functionalization, followed by acidic deprotection .
Q. How is the biological activity of this compound evaluated in enzyme inhibition studies?
- Methodological Answer :
- Kinase Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of RIPK1 or VEGFR2. IC₅₀ values are determined via dose-response curves .
- Selectivity Profiling : Test against related kinases (e.g., A₁ vs. A₂ adenosine receptors) to assess specificity. For example, compound 12 showed A₂a selectivity (Ki = 0.5 nM vs. 50 nM for A₁) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to predict in vivo half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
